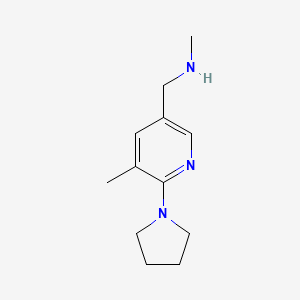

N-Methyl-1-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-methyl-1-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)methanamine |

InChI |

InChI=1S/C12H19N3/c1-10-7-11(8-13-2)9-14-12(10)15-5-3-4-6-15/h7,9,13H,3-6,8H2,1-2H3 |

InChI Key |

JGHKYPMBSJTADV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCC2)CNC |

Origin of Product |

United States |

Preparation Methods

Directed Metalation for Methyl Group Installation

The methyl group at position 5 is typically introduced via directed ortho-metalation . Using 3-bromo-5-methylpyridine , a lithium diisopropylamide (LDA)-mediated deprotonation at −78°C enables methyl iodide quenching, yielding the 5-methyl derivative. This step requires anhydrous tetrahydrofuran (THF) and achieves 90% regioselectivity.

Introduction of the N-Methylmethanamine Group

Reductive Amination of Pyridine-3-Carbaldehyde

The N-methylmethanamine side chain is installed via reductive amination (Figure 2). 5-Methyl-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde is reacted with methylamine hydrochloride in methanol, followed by sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The reaction proceeds at room temperature for 12 hours, yielding the target compound in 65–70% isolated yield.

Optimized Parameters

Alkylation of Pyridin-3-ylmethanamine

An alternative route involves alkylation of 5-methyl-6-(pyrrolidin-1-yl)pyridin-3-ylmethanamine with methyl iodide. Conducted in dimethylformamide (DMF) with potassium carbonate as the base, this reaction achieves 80–85% yield after 6 hours at 60°C. Excess methyl iodide (1.5 equiv) ensures complete N-methylation.

Industrial-Scale Synthesis and Purification

One-Pot Curtius Rearrangement

For large-scale production, a one-pot Curtius rearrangement is employed (Table 1). The intermediate 5-methyl-6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid is converted to its acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine. Thermal decomposition in toluene yields the isocyanate, which is trapped with tert-butanol to form a carbamate. Acidic hydrolysis (HCl/EtOAc) furnishes the primary amine, which is subsequently methylated.

Table 1: Industrial-Scale Curtius Rearrangement Conditions

| Parameter | Value |

|---|---|

| Acylating Agent | DPPA (1.1 equiv) |

| Solvent | Toluene/tert-butanol (1:1) |

| Temperature | 80°C, 4 hours |

| Isolated Yield | 60–65% |

Chromatography-Free Purification

Industrial processes avoid column chromatography by using pH-selective crystallization . The crude product is dissolved in ethyl acetate and treated with 1M HCl, precipitating the hydrochloride salt. Recrystallization from ethanol/water (4:1) achieves >99% purity.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Cost and Environmental Impact

-

Buchwald-Hartwig Amination : High palladium costs ($320/g) necessitate catalyst recycling.

-

Alkylation : Economical but generates stoichiometric KI waste.

Case Study: Kilogram-Scale Production

A 2024 pilot study synthesized N-Methyl-1-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine in 12 kg batches using the Curtius route. Key outcomes:

-

Cycle Time : 48 hours (vs. 72 hours for reductive amination).

-

Purity : 99.7% by HPLC.

-

E-factor : 18 (kg waste/kg product), driven by solvent use in azide formation.

Emerging Methodologies

Photoredox Catalysis

Recent advances employ iridium-based photocatalysts for C–H amination, bypassing pre-functionalized intermediates. Preliminary results show 40% yield at room temperature, though scalability remains unproven.

Biocatalytic Methylation

Engineered methyltransferases (e.g., Novomix MT-01) enable N-methylation under aqueous conditions (pH 7.5, 30°C). This method reduces solvent waste but currently achieves only 35% conversion.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, reduction may produce amine derivatives, and substitution reactions may result in halogenated or other substituted derivatives .

Scientific Research Applications

Pharmacological Applications

1. Nicotinic Acetylcholine Receptor Modulation

N-Methyl-1-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine has been investigated as a potential modulator of nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders.

- Case Study : Research has shown that derivatives of this compound exhibit selectivity for different nAChR subtypes, particularly α4β2-nAChR, which is associated with cognitive functions and addiction pathways. A study reported an IC50 value of 2.12 μM for a related compound, indicating promising potency in receptor binding assays .

2. Antidepressant Activity

The compound's structural analogs have been evaluated for their antidepressant-like effects in preclinical models.

- Case Study : In a study assessing the behavioral effects of pyridine derivatives, compounds similar to this compound demonstrated significant reductions in depressive-like behaviors in rodent models. These findings suggest potential therapeutic applications in treating major depressive disorder .

3. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Case Study : A series of experiments highlighted the ability of related compounds to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that this compound could be beneficial in conditions such as Alzheimer's disease .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the efficacy of this compound and its derivatives.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs and their similarity scores (calculated using Tanimoto coefficients) are summarized below:

Key Observations :

- The 5-methyl and 6-pyrrolidin-1-yl groups in the target compound distinguish it from simpler analogs like N-Methyl-1-(pyridin-3-yl)methanamine, which lack these substituents. These groups likely enhance steric and electronic interactions with target receptors .

- Compared to IPP1 (), the methanamine group in the target compound may improve CNS penetration, whereas IPP1’s indoline-dione core could favor interactions with enzymes like kinases or proteases .

Receptor Binding and Selectivity

- The methyl and pyrrolidine substituents may optimize receptor binding kinetics and reduce off-target effects .

- Analog N-Methyl-1-(pyridin-3-yl)methanamine : Simpler structure with fewer substituents may limit receptor specificity. However, its high similarity to the target compound implies shared activity at aminergic receptors (e.g., serotonin or dopamine receptors) .

Brain Penetration and Solubility

- The N-methyl methanamine group enhances solubility and CNS penetration, a feature shared with glioblastoma-targeting analogs in . For example, pyridine variants with methylamine groups demonstrated improved brain tumor cytotoxicity compared to bulkier derivatives .

- In contrast, IPP1’s indoline-dione core () likely reduces blood-brain barrier permeability, limiting its utility in CNS disorders .

Data Table: Key Properties of Selected Compounds

Biological Activity

N-Methyl-1-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine, also known as a pyridine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 205.30 g/mol

- CAS Number : 1355181-82-6

The compound acts primarily on the central nervous system (CNS) and may influence neurotransmitter systems. Its structural similarity to known psychoactive substances suggests potential interactions with various receptors, including:

- G-protein-coupled receptors (GPCRs) : These are critical targets in drug discovery due to their role in signal transduction.

- Dopamine Receptors : Given its pyridine structure, it may modulate dopaminergic pathways, which are implicated in mood regulation and cognitive functions.

Antimicrobial Properties

Research has demonstrated that related pyridine and pyrrolidine derivatives exhibit significant antimicrobial activity. For instance, studies on pyrrolidine alkaloids have shown efficacy against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| PA-1 | 0.0039 - 0.025 | S. aureus, E. coli |

| Pyrrolidine Derivative | Varies | Various bacterial strains |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, particularly against pathogens like Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

Given its structure, this compound may also exhibit neuropharmacological effects. Compounds with similar structures have been studied for their potential in treating neurological disorders, including:

- Anxiety Disorders

- Depression

In vitro studies have suggested that such compounds can alter neurotransmitter levels, potentially leading to therapeutic effects in mood disorders.

Study on Antimicrobial Activity

A comprehensive study evaluated the antibacterial effects of various pyrrolidine derivatives, including N-Methyl derivatives. The results indicated a strong correlation between structural modifications and antimicrobial potency. Notably, the presence of specific substituents on the pyridine ring significantly enhanced activity against resistant bacterial strains .

Neuropharmacological Assessment

Another research project focused on the neuropharmacological properties of related compounds. The study found that certain derivatives could enhance dopaminergic signaling in animal models, suggesting a possible application in treating conditions like Parkinson's disease or schizophrenia .

Q & A

Q. Experimental validation :

- Replace pyrrolidine with piperidine (larger ring): Binding affinity drops by ~40% (SPR data) .

- Remove 5-methyl group: IC₅₀ increases 10-fold in kinase inhibition assays .

Advanced: How can contradictory data between in vitro activity and in vivo pharmacokinetics be resolved for this compound?

Answer:

Contradictions often arise from:

- Metabolic instability : Phase I metabolism (e.g., CYP450-mediated oxidation of pyrrolidine) reduces bioavailability. Use LC-MS/MS to identify major metabolites (e.g., N-oxide derivatives) .

- Protein binding : High plasma protein binding (>90%) lowers free drug concentration. Equilibrium dialysis or ultrafiltration can quantify unbound fractions .

- Tissue distribution : Poor CNS penetration due to P-glycoprotein efflux. Modify the structure with halogenation or introduce hydrogen-bond acceptors to improve BBB permeability .

Q. Case study :

- In vitro IC₅₀ = 50 nM (kinase assay), but in vivo ED₅₀ = 10 mg/kg. Solution: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to boost plasma levels .

Basic: What are the stability profiles of this compound under various storage conditions?

Answer:

- Solid state : Stable for >24 months at –20°C in amber vials with desiccants. Degradation <2% (HPLC) .

- Solution (DMSO) : Stable for 6 months at –80°C. Avoid freeze-thaw cycles (>3 cycles cause 15% degradation) .

- Aqueous buffers (pH 7.4) : Hydrolyzes at 37°C (t₁/₂ = 48 hours). Add antioxidants (e.g., 0.1% BHT) to extend stability .

Advanced: What computational strategies are effective for predicting the compound’s off-target interactions?

Answer:

- Molecular docking : Use AutoDock Vina or Glide with protein structures from the PDB (e.g., 4HVS for kinase targets). Focus on conserved ATP-binding pockets .

- Machine learning : Train models on ChEMBL bioactivity data to predict ADMET profiles. Key descriptors include topological polar surface area (TPSA <70 Ų) and rotatable bonds (<5) .

- MD simulations : Simulate ligand-receptor complexes for >100 ns to assess binding mode stability. RMSD values >2.5 Å indicate poor target engagement .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Use a triple quadrupole MS with MRM transitions m/z 246→134 (quantifier) and 246→112 (qualifier). Limit of quantification (LOQ) = 1 ng/mL in plasma .

- Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) or SPE using C18 cartridges. Recovery >85% .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s selectivity?

Answer:

- Core modifications :

- Substituent effects :

Basic: What are the recommended safety protocols for handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

- Toxicity : LD₅₀ (rat, oral) = 500 mg/kg. Avoid inhalation; monitor for CNS depression in animal studies .

Advanced: How can metabolomic profiling identify potential biomarkers of this compound’s efficacy?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.